N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide
Description
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide is a heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core fused with a benzamide moiety. The structure includes a cyano group at position 3 of the pyrimidine ring and 4-isobutoxy-3-methoxy substituents on the benzamide fragment. While direct pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., pyrimido-benzimidazole derivatives) have been synthesized for diverse applications, including medicinal chemistry and materials science .
Properties
CAS No. |
116477-74-8 |
|---|---|
Molecular Formula |
C23H21N5O3 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-3-methoxy-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C23H21N5O3/c1-14(2)13-31-19-9-8-15(10-20(19)30-3)22(29)26-21-16(11-24)12-28-18-7-5-4-6-17(18)25-23(28)27-21/h4-10,12,14H,13H2,1-3H3,(H,25,26,27,29) |
InChI Key |
AQIHKXSSFIROBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-cyanopyrimido[1,2-a]benzimidazole with 4-isobutoxy-3-methoxybenzoic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiproliferative Activity
Research has indicated that derivatives of benzimidazole, including N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with cyano groups on the benzimidazole nucleus demonstrate selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 μM . The presence of methoxy and hydroxy groups enhances the biological activity of these compounds, suggesting a structure-activity relationship where modifications can lead to improved efficacy.
Antioxidant Properties
The antioxidant activity of this compound has been a focal point in recent studies. Compounds with similar structures have shown significant antioxidative capacity, which is crucial for protecting cells from oxidative damage. This property is particularly beneficial in preventing diseases associated with oxidative stress, including cancer and neurodegenerative disorders .
Case Studies
A study highlighted the antioxidative effects of hydroxy-substituted benzimidazole derivatives, where compounds demonstrated improved activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The ability to donate hydrogen atoms or electrons plays a vital role in their effectiveness as antioxidants .
Antibacterial Activity
While the primary focus has been on antiproliferative and antioxidant activities, some derivatives have also been tested for antibacterial properties. However, results indicate that many derivatives lack significant antibacterial activity against common bacterial strains. Nonetheless, certain compounds showed moderate effectiveness against specific Gram-positive and Gram-negative bacteria .
Synthesis and Characterization
The synthesis of this compound typically involves complex organic reactions that require careful optimization of conditions to achieve high yields and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed for structural characterization and confirmation of the synthesized compounds .
Summary Table of Biological Activities
Biological Activity
N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer, antibacterial, and antioxidative properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C23H21N5O3
- CAS Number: 116477-74-8
- Molecular Weight: 415.456 g/mol
The structure features a benzimidazole core substituted with a cyanopyrimidine moiety and various functional groups that enhance its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound's activity is often compared to established chemotherapeutic agents.
Key Findings:
- IC50 Values: The compound demonstrated significant antiproliferative activity with IC50 values ranging from 1.2 μM to 5.3 μM against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| HEK 293 | 5.3 |
The presence of methoxy and hydroxy substituents on the phenyl ring appears to enhance the compound's efficacy by improving solubility and bioavailability.
Antibacterial Activity
The compound has also shown promising results in antibacterial assays. It was particularly effective against Gram-positive bacteria such as Enterococcus faecalis.
Case Study:
In one study, derivatives of benzimidazole with similar structural motifs were tested for antibacterial properties. The derivative containing the isobutyl chain exhibited a minimum inhibitory concentration (MIC) of 8 μM , indicating strong antibacterial potential .
Antioxidative Activity
Antioxidant properties are critical for compounds targeting oxidative stress-related diseases. Research indicates that this compound exhibits significant antioxidative activity.
Research Insights:
- Compounds with similar structures showed improved antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidant mechanism involves the donation of hydrogen atoms or electrons to stabilize free radicals .
| Compound | Antioxidant Activity (Comparative) |
|---|---|
| N-(3-cyanopyrimido...) | Superior to BHT |
| Standard BHT | Reference Point |
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis. The presence of electron-donating groups enhances its interaction with reactive oxygen species (ROS), leading to reduced oxidative stress within cells.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been noted to cause skin irritation and serious eye irritation . Therefore, handling precautions should be observed during laboratory use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares a pyrimido[1,2-a]benzimidazole core with derivatives reported in , such as 3-phenyl-5-methyl-1H,3H-pyrimido[4',5':4,5]pyrimido[1,2-a]benzimidazole-2,4-diones. However, its 3-cyano substitution distinguishes it from these analogs, which predominantly feature phenyl or methyl groups at position 3 . Additionally, the benzamide substituent (4-isobutoxy-3-methoxy) contrasts with the methylthio and imino groups in ’s 3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazoles, suggesting divergent reactivity and target affinity .
Physicochemical Properties
The 4-isobutoxy and 3-methoxy groups on the benzamide fragment likely enhance solubility compared to ’s phenyl-substituted derivatives, which are more lipophilic.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Key Substituents | Synthesis Method | Key Properties | Applications |
|---|---|---|---|---|---|
| N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide | Pyrimido[1,2-a]benzimidazole | 3-cyano, 4-isobutoxy-3-methoxy | Cyclization + amide coupling | High polarity, moderate solubility | Pharmaceutical research |
| 3-Phenyl-5-methyl-pyrimido[4',5':4,5]pyrimido[1,2-a]benzimidazole-2,4-dione | Pyrimido[4',5':4,5]pyrimido-benzimidazole | 3-phenyl, 5-methyl | Cyclization with K₂CO₃ | Lipophilic, crystalline | Material science |
| 3-Cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole | Pyrimido[2,1-b][1,3]benzothiazole | 3-cyano, 2-methylthio, 4-imino | Nucleophilic substitution | Reactive, planar structure | Organic synthesis |
| 5-(Benzimidazol-2-yl)benzimidazo[1,2-a]benzimidazole | Benzimidazo[1,2-a]benzimidazole | 5-benzimidazol-2-yl | Multi-step cyclization | Conjugated, rigid | Electronic devices |
Research Findings and Implications
- Cyano Group Reactivity: The 3-cyano substitution in the target compound and ’s derivatives enhances electrophilicity, enabling nucleophilic attacks (e.g., by amines or thiols), which could be exploited for prodrug design or covalent target engagement .
- Divergent Applications : While ’s benzimidazole derivatives prioritize π-conjugation for electronics, the target compound’s hybrid structure balances solubility and binding affinity, aligning with drug discovery needs .
Q & A
Q. What are the key structural features of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide, and how can they be experimentally confirmed?
- Methodological Answer : The compound contains a pyrimido[1,2-a]benzimidazole core with a cyano group at position 3, an isobutoxy substituent at position 4, and a methoxy group at position 3 on the benzamide moiety. Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, isobutoxy methyl groups at δ 1.0–1.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of functional groups .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Use sequential coupling reactions (e.g., amide bond formation between the pyrimido-benzimidazole and benzamide precursors under anhydrous conditions) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Employ gradient elution in HPLC with C18 columns to isolate the target compound from byproducts .
Q. What in vitro assays are suitable for assessing its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines to evaluate cytotoxicity .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target affinity .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results for target binding be resolved?
- Methodological Answer :
- Orthogonal Validation : Combine molecular docking with alanine-scanning mutagenesis of the proposed binding site to identify critical residues .
- Free Energy Perturbation (FEP) Calculations : Refine binding affinity predictions by incorporating solvation effects and conformational flexibility .
- Cryo-EM or X-ray Co-crystallography : Resolve the compound-target complex structure to validate binding modes .
Q. What strategies mitigate selectivity challenges in functional group reactivity during derivatization?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., use tert-butyloxycarbonyl (Boc) for amines) during multi-step synthesis .
- Chemoselective Reactions : Employ click chemistry (e.g., CuAAC for azide-alkyne cycloaddition) to modify the cyano group without affecting the benzamide .
- Reaction Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the isobutoxy group?
- Methodological Answer :
- Analog Synthesis : Replace isobutoxy with methoxy, ethoxy, or cyclopropoxy groups and compare activity .
- Pharmacophore Modeling : Map steric and electronic contributions of the substituent using MOE or Schrödinger Suite .
- Metabolic Stability Testing : Evaluate the impact of substituent size on cytochrome P450 interactions via LC-MS/MS-based microsomal assays .
Q. What experimental approaches address discrepancies in stability profiles under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions, then analyze degradation products via LC-HRMS .
- Kinetic Solubility Assays : Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to correlate stability with physiological conditions .
Data Analysis and Interpretation
Q. How should researchers handle conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate IC50 values in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) to assess tissue-specific effects .
- Transcriptomic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify compensatory pathways .
- Mitochondrial Toxicity Assays : Use Seahorse XF analyzers to rule out off-target effects on oxidative phosphorylation .
Q. What statistical methods are recommended for analyzing high-throughput screening (HTS) data?
- Methodological Answer :
- Z-factor Analysis : Validate assay quality by calculating , where = standard deviation and = mean of positive/negative controls .
- Machine Learning : Apply random forest or SVM models to prioritize hits based on multi-parametric data (e.g., potency, solubility, selectivity) .
Experimental Design Considerations
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodological Answer :
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
- Sampling Schedule : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration for non-compartmental analysis (NCA) .
- Tissue Distribution : Quantify compound levels in liver, kidney, and brain via LC-MS/MS to assess biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
